molecular formula C22H23N3O2 B5296943 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid

Cat. No. B5296943
M. Wt: 361.4 g/mol
InChI Key: ZOAVHSXMSRXPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, also known as PIPMBA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid binds to the allosteric site of mGluR5, which is located outside the glutamate binding site, and inhibits the receptor activity by reducing its coupling to intracellular signaling pathways. This leads to the suppression of glutamate-mediated excitatory neurotransmission and the modulation of downstream effectors, such as calcium channels, protein kinases, and transcription factors. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to be a highly selective and potent antagonist of mGluR5, with minimal off-target effects on other glutamate receptors or ion channels.
Biochemical and Physiological Effects:
4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit long-term potentiation (LTP), a cellular mechanism of learning and memory, and reduce the excitotoxicity and oxidative stress induced by glutamate or amyloid-beta. In astrocytes, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can attenuate the release of pro-inflammatory cytokines and chemokines, and enhance the clearance of glutamate and reactive oxygen species. In microglia, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit the activation of NLRP3 inflammasome and the production of interleukin-1beta, a key mediator of neuroinflammation. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, and to modulate the activation and differentiation of immune cells, such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has several advantages for lab experiments, such as its high potency and selectivity, its well-established pharmacological profile, and its availability from commercial sources. However, there are also some limitations and challenges associated with the use of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, such as its potential toxicity and solubility issues, its species and tissue specificity, and its dependence on the experimental paradigm and readout. Therefore, careful consideration and validation of the experimental design and controls are necessary to ensure the reliability and reproducibility of the results.

Future Directions

There are several future directions for the research on 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid and mGluR5, such as the development of more selective and potent antagonists, the elucidation of the structural and functional basis of the receptor-ligand interaction, the identification of the downstream effectors and signaling pathways, and the translation of the preclinical findings into clinical applications. Moreover, the integration of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid with other pharmacological and genetic tools, such as optogenetics, chemogenetics, and CRISPR-Cas9, can provide new insights into the complexity and diversity of mGluR5-mediated functions in health and disease.

Synthesis Methods

The synthesis of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid involves several steps, including the reaction of 3-(piperidin-1-ylmethyl)benzaldehyde with 1H-imidazole-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride and the final acidification with hydrochloric acid. The purity and yield of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can be improved by recrystallization and column chromatography.

Scientific Research Applications

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been extensively used as a pharmacological tool to study the function of mGluR5 in various biological systems, such as neurons, astrocytes, and microglia. It has been shown to modulate synaptic plasticity, neuroinflammation, and neurodegeneration, and to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and addiction. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been used to investigate the role of mGluR5 in non-neuronal cells, such as cancer cells and immune cells, and to explore the possibility of targeting mGluR5 for cancer therapy and immunomodulation.

properties

IUPAC Name

4-[1-[3-(piperidin-1-ylmethyl)phenyl]imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(27)19-9-7-18(8-10-19)21-23-11-14-25(21)20-6-4-5-17(15-20)16-24-12-2-1-3-13-24/h4-11,14-15H,1-3,12-13,16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAVHSXMSRXPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)N3C=CN=C3C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.